4-Bromo-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37396. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

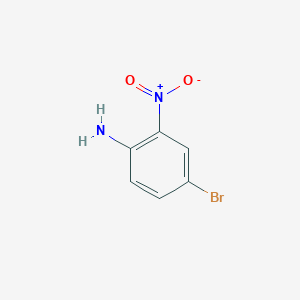

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWBZRBJSPWUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061248 | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-51-4 | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-nitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitroaniline is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, including dyes and pharmaceuticals.[1][2] Its unique molecular architecture, featuring a "push-pull" system of electron-donating and electron-withdrawing groups, imparts specific reactivity and properties that are of significant interest in organic chemistry.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline solid at room temperature.[4] It is stable under normal storage conditions.[1][5] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][4] |

| Molecular Weight | 217.02 g/mol | [1][3] |

| Appearance | Yellow to orange crystalline solid/powder | [1][4][6] |

| Melting Point | 110-113 °C | [7][8] |

| Boiling Point | 308.7 °C at 760 mmHg | [2][7][8] |

| Density | 1.812 g/cm³ | [2][8] |

| Solubility | Sparingly soluble in water (0.39 g/L at 25 °C).[4] Soluble in organic solvents like ethanol (B145695) and acetone.[1] | [1][4] |

| pKa | -1.05 ± 0.10 (Predicted) | [4] |

| Flash Point | 140.5 °C | [7][8] |

| Refractive Index | 1.669 | [7] |

Structural Information

The structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an amino group. The interplay of the electron-donating amino group and the electron-withdrawing nitro group and bromine atom creates a unique electronic environment on the aromatic ring.[3]

| Identifier | String | Reference(s) |

| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])N | [4][9] |

| InChI | InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | [4][9] |

| InChIKey | ZCWBZRBJSPWUPG-UHFFFAOYSA-N | [3][4] |

| CAS Number | 875-51-4 | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Description | Reference(s) |

| ¹³C NMR | Spectra are available for the characterization of the carbon framework. | [9][10] |

| Mass Spec (GC) | The mass spectrum shows characteristic peaks for the molecular ion. The top peak is observed at m/z 216, with a second prominent peak at m/z 218 due to the bromine isotopes. Another significant peak is at m/z 170. | [9][10] |

| FTIR | The infrared spectrum provides information about the functional groups present in the molecule. | [9][10] |

| Raman | Raman spectra are also available for this compound. | [9][10] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes, most commonly starting from either aniline (B41778) or 2-nitroaniline (B44862).[3]

Synthesis from Aniline

This method involves a multi-step process that includes protection of the amino group, followed by bromination and nitration, and finally deprotection.[3][11]

Experimental Workflow:

Caption: Synthesis of this compound from Aniline.

Detailed Protocol:

-

Acetylation of Aniline: In a 25-mL Erlenmeyer flask, place 465 mg (5 mmol) of aniline, 12 mL of water, and 0.5 mL of concentrated hydrochloric acid. Swirl the mixture to dissolve the aniline. Prepare a solution of 750 mg of sodium acetate (B1210297) trihydrate in 2 mL of water for the next step.[11]

-

Bromination of Acetanilide: Dissolve the slightly moist acetanilide from the previous step in 4 mL of glacial acetic acid in a 25-mL Erlenmeyer flask. Add 1.6 g of pyridinium (B92312) bromide perbromide, mix the contents, and heat in a 60°C water bath for 10 minutes. Add fifteen milliliters of water along with 2 mL of saturated sodium bisulfite solution. If the orange color persists, add another milliliter of saturated sodium bisulfite solution. After mixing, cool the flask in an ice bath for 5 minutes.[11]

-

Nitration of p-Bromoacetanilide: In a 25-x 150-mm test tube, dissolve the p-bromoacetanilide in 6 mL of concentrated sulfuric acid (with slight heating if necessary). Add a stirring bar and stir the solution in an ice bath. Prepare a nitrating mixture of 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid and cool it in the ice bath. Add this nitrating mixture to the bromoacetanilide (B25293) solution at a rate of one drop every 10 seconds while stirring in the ice bath. After the addition is complete, stir the mixture for another 15 minutes in the ice bath and then pour it into 40 mL of ice water with mixing.[11]

-

Hydrolysis of 4-Bromo-2-nitroacetanilide: Place the moist 4-bromo-2-nitroacetanilide in a 20 x 150-mm test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid. Add boiling chips and gently reflux the mixture for 10 minutes. After hydrolysis, pour the reaction mixture with mixing into a mixture of 30 mL of ice water and 5 mL of concentrated ammonium (B1175870) hydroxide (B78521). If the mixture is not basic, add more concentrated ammonium hydroxide to make it basic.[11]

Synthesis from 2-Nitroaniline

A more direct route involves the bromination of 2-nitroaniline.[3]

Experimental Workflow:

Caption: Synthesis of this compound from 2-Nitroaniline.

Detailed Protocol:

-

In a 500mL four-neck flask, add a 15% potassium bromide solution (273.5g, 0.52mol).[2]

-

Slowly add 98% sulfuric acid (48.5g, 0.485mol) and stir for 30 minutes.[2]

-

Add 2-nitroaniline (88g, 0.481mol) and heat the mixture to 35°C.[2]

-

Slowly add a prepared 30% sodium chlorate (B79027) solution (54g, 0.152mol) dropwise, maintaining the temperature for 30 minutes.[2]

-

Heat the mixture to 75°C and maintain it for 2 hours.[2]

-

Cool the mixture to room temperature and filter.[2]

-

Wash the filter cake with water until the pH is between 5 and 8, and then dry to obtain the pale yellow this compound.[2]

Applications in Research and Development

This compound is a valuable building block in organic synthesis. It is primarily used as an intermediate in the production of dyes, pigments, and various pharmaceutical compounds.[1] Its functional groups allow for a variety of chemical transformations, making it a key starting material for more complex molecules.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5][8]

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][14] Store in the dark.[14]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor.

-

References

- 1. nbinnochem.com [nbinnochem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 875-51-4 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. This compound, CAS No. 875-51-4 - iChemical [ichemical.com]

- 9. This compound | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound: A multistep synthesis - ProQuest [proquest.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. technopharmchem.com [technopharmchem.com]

- 14. This compound CAS#: 875-51-4 [m.chemicalbook.com]

physical properties of 4-Bromo-2-nitroaniline

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-nitroaniline

Introduction

This compound is a halogenated aromatic amine, appearing as a yellow to orange crystalline solid at room temperature.[1][2][3] With the chemical formula C₆H₅BrN₂O₂, this organic compound is a key intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[2][4][5] Its molecular structure, featuring a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an amino group, dictates its chemical reactivity and physical properties.[2] This guide provides a comprehensive overview of its core physical characteristics, experimental protocols for its characterization, and logical workflows for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are compiled from various sources, and ranges are provided where slight variations have been reported.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3][4][6] |

| Molecular Weight | 217.02 g/mol | [1][7][6] |

| Appearance | Yellow to orange crystalline solid, powder, or crystals | [1][2][3][8] |

| Melting Point | 109 - 115 °C | [1][3][7][8][9][10][11] |

| Boiling Point | 308.7 °C at 760 mmHg (Predicted/Calculated) | [3][9][10][11] |

| Density | ~1.812 g/cm³ (Some estimates are ~1.79 g/cm³) | [3][9][10] |

| Solubility | Sparingly soluble in water (0.39 g/L at 25 °C). Soluble in organic solvents like ethanol, acetone, Dimethylformamide (DMSO), Chloroform, and Methanol. | [2][4][10] |

| pKa | -1.05 ± 0.10 (Predicted) | [2] |

| Refractive Index | ~1.669 (Estimate) | [3][10] |

| Flash Point | 140.5 °C | [3][9] |

Synthesis Pathways

The synthesis of this compound is primarily achieved through two main routes, starting from either aniline (B41778) or 2-nitroaniline (B44862). The choice of precursor determines the sequence of electrophilic aromatic substitution reactions (bromination and nitration).[5]

Caption: Synthetic routes to this compound.

The first route involves protecting the highly activating amino group of aniline via acetylation.[5] This is followed by bromination and nitration, where the regioselectivity is controlled by the directing effects of the acetamido and bromo groups. The final step is the removal of the acetyl protecting group.[5] The second, more direct route starts with 2-nitroaniline and involves a selective monobromination at the para position relative to the amino group.[5]

Experimental Protocols for Characterization

The confirmation of the synthesis and purity of this compound involves several standard analytical techniques.

Melting Point Determination

The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus. A small, powdered sample of the recrystallized crystals is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[8] For this compound, this range is consistently reported between 109 °C and 115 °C.[7][8]

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the functional groups present in the molecule.[5] A sample (often prepared as a KBr pellet) is exposed to infrared radiation, and the absorption is measured. For this compound, the spectrum would confirm the presence of the N-H bonds of the amine group (typically sharp peaks around 3400-3500 cm⁻¹) and the N-O bonds of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[12][13] The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum reveal the electronic environment and connectivity of the protons on the aromatic ring. ¹³C NMR identifies the number of unique carbon environments.[14][13]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.[12] In techniques like GC-MS or FAB-MS, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.[14][12] The molecular ion peak for this compound would be expected at m/z 216 and 218, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[14]

Crystal Growth and X-ray Diffraction

For applications in fields like nonlinear optics, single crystals are grown, often by slow evaporation from a solvent such as ethanol.[12] The precise three-dimensional arrangement of atoms and bond lengths within the crystal lattice can then be determined using Single Crystal X-ray Diffraction. This technique provides definitive structural confirmation.

Analytical Workflow

The logical flow from synthesis to full characterization of this compound follows a standard procedure in chemical research to ensure the compound's identity and purity.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS:875-51-4 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. This compound | 875-51-4 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound 97 875-51-4 [sigmaaldrich.com]

- 8. This compound, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound, CAS No. 875-51-4 - iChemical [ichemical.com]

- 10. This compound CAS#: 875-51-4 [m.chemicalbook.com]

- 11. This compound | 875-51-4 [chemicalbook.com]

- 12. ripublication.com [ripublication.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-nitroaniline (CAS: 875-51-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitroaniline, a key intermediate in the synthesis of dyes and pharmaceuticals.[1] This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and summarizes its spectroscopic data.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dimethylformamide.[1][2] The presence of an amino group, a nitro group, and a bromine atom on the benzene (B151609) ring creates a unique electronic environment, making it a valuable building block in organic synthesis.[3]

| Property | Value | Reference(s) |

| CAS Number | 875-51-4 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [2][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 110-113 °C | [2][4][5] |

| Boiling Point | 308.7 ± 22.0 °C (Predicted) | [2][5] |

| Density | 1.812 g/cm³ | [5] |

| Water Solubility | 0.39 g/L (25 °C) | [1] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [2] |

| pKa | -1.05 ± 0.10 (Predicted) | [1] |

Synthesis Protocols

Two primary synthetic routes for this compound are detailed below. The choice of starting material—either 2-nitroaniline (B44862) or aniline (B41778)—dictates the methodology.[3]

Synthesis from 2-Nitroaniline via Bromination

This method involves the direct bromination of 2-nitroaniline.

Experimental Protocol:

-

In a 500 mL four-neck flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.

-

Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid to the flask and stir for 30 minutes.

-

Add 88 g (0.481 mol) of 2-nitroaniline and heat the mixture to 35°C.

-

Slowly add 54 g (0.152 mol) of a prepared 30% sodium chlorate solution dropwise.

-

Maintain the temperature at 35°C for 30 minutes after the addition is complete.

-

Heat the mixture to 75°C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid and wash the filter cake with water until the pH is between 5 and 8.

-

Dry the solid to obtain pale yellow this compound.[6]

Synthesis from Aniline via a Multi-Step Process

This route involves the protection of the amino group, followed by bromination, nitration, and deprotection.[3][5]

Experimental Protocol:

Step 1: Acetylation of Aniline

-

In a 25 mL Erlenmeyer flask, dissolve 465 mg (5 mmol) of aniline in 12 mL of water and 0.5 mL of concentrated hydrochloric acid.

-

Add 1.0 mL of acetic anhydride with mixing, followed immediately by a solution of 750 mg of sodium acetate trihydrate in 2 mL of water.

-

Cool the flask in an ice bath and stir as the product crystallizes.

-

Collect the solid acetanilide by filtration, wash with a small amount of ice water, and dry.[5]

Step 2: Bromination of Acetanilide

-

Dissolve the dried acetanilide in 4 mL of glacial acetic acid in a 25 mL Erlenmeyer flask.

-

Add 1.6 g of pyridinium bromide perbromide, mix, and heat in a 60°C water bath for 10 minutes.

-

Add 15 mL of water and 2 mL of saturated sodium bisulfite solution.

-

Cool in an ice bath for 5 minutes and collect the precipitated p-bromoacetanilide by filtration.[5]

Step 3: Nitration of p-Bromoacetanilide

-

Dissolve the p-bromoacetanilide in 6 mL of concentrated sulfuric acid in a 25 x 150 mm test tube, with gentle heating if necessary. Cool the solution in an ice bath.

-

Prepare a nitrating mixture of 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid, and cool it in the ice bath.

-

Add the nitrating mixture to the bromoacetanilide (B25293) solution dropwise over approximately 2 minutes while stirring in the ice bath.

-

After the addition is complete, stir the mixture for another 15 minutes in the ice bath.

-

Pour the mixture into 40 mL of ice water with mixing.

-

After 5 minutes of frequent swirling in an ice bath, collect the precipitated 4-bromo-2-nitroacetanilide by filtration and wash with ice water.[5]

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide

-

Place the moist 4-bromo-2-nitroacetanilide in a 20 x 150 mm test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid.

-

Add boiling chips and gently reflux the mixture for 10 minutes.

-

Pour the reaction mixture into a mixture of 30 mL of ice water and 5 mL of concentrated ammonium (B1175870) hydroxide (B78521) to neutralize the acid. Ensure the mixture is basic.

-

Collect the resulting this compound crystals by filtration, wash with water, and dry.[5] A 57% yield with a melting point of 109°C has been reported for this hydrolysis step.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Approximate chemical shifts are:

-

¹³C-NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[9]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

The peak at 3472 cm⁻¹ is attributed to the N-H stretching of the amino group.[2]

-

The peak at 3093 cm⁻¹ corresponds to the aromatic C-H stretching.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) is observed as a pair of peaks of nearly equal intensity at m/z 216 and 218, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[3][7][9]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6]

-

Hazard Statements: H302, H312, H315, H319, H332, H335[6][10]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6] Use a dust mask type N95 (US), eyeshields, and faceshields.[4]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Applications

This compound is a versatile intermediate in various fields:

-

Dye Synthesis: It is a precursor in the manufacturing of various dyes.[1]

-

Pharmaceuticals: This compound serves as a starting material for the synthesis of a range of pharmaceutical compounds, including anti-inflammatory and analgesic agents.[1][3] Its scaffold is also explored for developing histone deacetylase (HDAC) inhibitors.[3][11]

-

Nonlinear Optical (NLO) Materials: Research has shown its potential in the development of new NLO materials.[2]

-

Agrochemicals and Specialty Chemicals: It is also used as an intermediate in the formulation of agrochemicals.[1]

References

- 1. prepchem.com [prepchem.com]

- 2. ripublication.com [ripublication.com]

- 3. This compound(875-51-4) MS [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound: A multistep synthesis - ProQuest [proquest.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 875-51-4 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. This compound | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 11. Solved What is the reaction mechanism for the synthesis | Chegg.com [chegg.com]

Synthesis of 4-Bromo-2-nitroaniline from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of 4-Bromo-2-nitroaniline, a significant intermediate in the production of dyes and various organic compounds, starting from aniline (B41778).[1][2] The direct functionalization of aniline is challenging due to the high reactivity of the amino group, which can lead to undesirable polysubstitution and oxidation byproducts.[3] To circumvent these issues, a protecting group strategy is employed, involving the acetylation of the amino group, followed by sequential bromination, nitration, and subsequent deprotection via hydrolysis to yield the target molecule with high regioselectivity.[2][3]

Synthetic Pathway Overview

The synthesis of this compound from aniline is a four-step process:

-

Acetylation of Aniline: The amino group of aniline is protected by reaction with acetic anhydride (B1165640) to form acetanilide (B955). This step moderates the activating nature of the amino group and directs subsequent electrophilic substitution to the para position.

-

Bromination of Acetanilide: The intermediate acetanilide undergoes electrophilic bromination to introduce a bromine atom at the position para to the acetamido group, yielding 4-bromoacetanilide.

-

Nitration of 4-Bromoacetanilide: The 4-bromoacetanilide is then nitrated using a mixture of concentrated nitric and sulfuric acids. The acetamido group directs the incoming nitro group to the ortho position, resulting in 4-bromo-2-nitroacetanilide.

-

Hydrolysis of 4-Bromo-2-nitroacetanilide: The final step involves the removal of the acetyl protecting group through acid-catalyzed hydrolysis to afford the desired product, this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis.

Step 1: Acetylation of Aniline to Acetanilide

This procedure involves the protection of the amino group of aniline via acetylation.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| Aniline | 93.13 | 4.65 g (5 mmol) |

| Water | 18.02 | 12 mL |

| Concentrated Hydrochloric Acid | 36.46 | 0.5 mL |

| Acetic Anhydride | 102.09 | 1.0 mL |

| Sodium Acetate (B1210297) Trihydrate | 136.08 | 750 mg |

Procedure:

-

In a 25-mL Erlenmeyer flask, combine 465 mg (5 mmol) of aniline, 12 mL of water, and 0.5 mL of concentrated hydrochloric acid. Swirl the mixture to dissolve the aniline.[3]

-

Prepare a solution of 750 mg of sodium acetate trihydrate in 2 mL of water.[3]

-

To the aniline solution, add 1.0 mL of acetic anhydride with mixing, followed immediately by the sodium acetate solution.[3]

-

Place the flask in an ice bath and stir as the acetanilide crystallizes.[3]

-

Once crystallization appears complete, collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of ice-cold water.[3][4]

-

The resulting moist acetanilide is typically pure enough for use in the subsequent step without further purification.[3]

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

This step introduces a bromine atom at the para position of the acetanilide ring.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| Acetanilide (moist, from Step 1) | 135.17 | ~5 mmol |

| Glacial Acetic Acid | 60.05 | 4 mL |

| Pyridinium (B92312) Bromide Perbromide | 319.82 | 1.6 g |

| Saturated Sodium Bisulfite Solution | - | ~2-3 mL |

| Water | 18.02 | 15 mL |

Procedure:

-

In a 25-mL Erlenmeyer flask, dissolve the slightly moist acetanilide from the previous step in 4 mL of glacial acetic acid.[3]

-

Add 1.6 g of pyridinium bromide perbromide to the solution, mix the contents, and heat the flask in a 60°C water bath for 10 minutes.[3]

-

Add 15 mL of water, followed by 2 mL of a saturated sodium bisulfite solution to quench any remaining bromine (if the orange color persists, add another 1 mL of the bisulfite solution).[3]

-

After mixing, cool the flask in an ice bath for 5 minutes to facilitate the precipitation of the product.[3]

-

Collect the solid 4-bromoacetanilide by vacuum filtration and wash it with a small amount of ice water.[5] The product should be dried before proceeding to the next step.[3]

Step 3: Nitration of 4-Bromoacetanilide to 4-Bromo-2-nitroacetanilide

This procedure introduces a nitro group ortho to the acetamido group.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 2 mmol of 4-bromoacetanilide) |

| 4-Bromoacetanilide | 214.05 | 428 mg (2 mmol) |

| Concentrated Sulfuric Acid | 98.08 | 6 mL + 20 drops |

| Concentrated Nitric Acid | 63.01 | 12 drops |

| Ice Water | - | 40 mL |

Procedure:

-

In a suitable reaction vessel (e.g., a 25 x 150-mm test tube), dissolve the 4-bromoacetanilide (428 mg, 2 mmol) in 6 mL of concentrated sulfuric acid, with gentle heating if necessary.[3][5]

-

Add a stirring bar and cool the solution in an ice bath.[3]

-

In a separate, cool test tube, prepare the nitrating mixture by combining 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid. Cool this mixture in the ice bath.[3][5]

-

Add the nitrating mixture dropwise to the stirred 4-bromoacetanilide solution at a rate of approximately one drop every 10 seconds, maintaining the reaction mixture in the ice bath.[3][5]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.[3][5]

-

Pour the reaction mixture into 40 mL of ice water with mixing.[3][5]

-

After swirling for 5 minutes in an ice bath, collect the precipitated 4-bromo-2-nitroacetanilide by vacuum filtration and wash it with ice water.[3][5] This moist product can be used directly in the final hydrolysis step.[3][5]

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide to this compound

The final step is the deprotection of the amino group.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 4-Bromo-2-nitroacetanilide (moist, from Step 3) | 259.06 | ~2 mmol |

| Water | 18.02 | 2.0 mL |

| Concentrated Hydrochloric Acid | 36.46 | 3.0 mL |

| Ice Water | - | 30 mL |

| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 35.04 | ~5 mL (or until basic) |

| 50% Ethanol (B145695) | - | Minimal amount for recrystallization |

Procedure:

-

Place the moist 4-bromo-2-nitroacetanilide in a round-bottom flask or a large test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid.[3][5]

-

Add boiling chips and gently reflux the mixture for 10 minutes.[3][5]

-

At the end of the hydrolysis, pour the reaction mixture into a beaker containing 30 mL of ice water and 5 mL of concentrated ammonium hydroxide, with mixing.[3][5]

-

Check the pH of the mixture and, if it is not basic, add more concentrated ammonium hydroxide until it is.[3][5]

-

Cool the mixture in an ice bath for 5 minutes to complete the precipitation of the product.[3][5]

-

Collect the crude this compound by vacuum filtration and wash it with a small amount of ice water.[5]

-

Recrystallize the product from a minimal amount of 50% ethanol to obtain the purified this compound.[5]

Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from aniline to this compound.

Caption: Synthetic pathway for this compound from aniline.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for each step of the synthesis. Note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Step | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Product | Reported Yield |

| 1. Acetylation | Aniline | Acetic Anhydride, Sodium Acetate | Ice bath | ~15-20 min | Acetanilide | High |

| 2. Bromination | Acetanilide | Pyridinium Bromide Perbromide, Acetic Acid | 60°C | 10 min | 4-Bromoacetanilide | - |

| 3. Nitration | 4-Bromoacetanilide | Conc. HNO₃, Conc. H₂SO₄ | Ice bath | ~25 min | 4-Bromo-2-nitroacetanilide | - |

| 4. Hydrolysis | 4-Bromo-2-nitroacetanilide | Conc. HCl, Water | Reflux | 10 min | This compound | 57% (from 4-bromo-2-nitroacetanilide)[6] |

Note on Yields: While specific yields for each intermediate step are not consistently reported across the literature, the overall process is designed to be efficient. The final reported yield of 57% for the hydrolysis step provides an indication of the efficiency of this transformation.[6] Overall yields for the multi-step synthesis are expected to be lower.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from aniline. The procedures outlined are based on established laboratory methods and are intended for use by qualified researchers and scientists. Adherence to standard laboratory safety practices is essential when carrying out these experiments.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 875-51-4 | Benchchem [benchchem.com]

- 3. This compound: A multistep synthesis - ProQuest [proquest.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved What is the reaction mechanism for the synthesis | Chegg.com [chegg.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitroaniline via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitroaniline is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its preparation primarily involves electrophilic aromatic substitution, a cornerstone of organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, with a focus on the underlying principles of electrophilic aromatic substitution. Detailed experimental protocols, a comparative analysis of different methodologies, and visualizations of the reaction mechanisms and experimental workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 2-nitro-4-bromoaniline, is a yellow solid with the molecular formula C₆H₅BrN₂O₂.[1] It serves as a vital building block in the chemical industry, particularly in the manufacturing of dyes and as a precursor for various pharmaceutical compounds. The strategic placement of the bromo, nitro, and amino functionalities on the aniline (B41778) ring makes it a versatile substrate for further chemical transformations.

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing, while the nitro (-NO₂) group is a strong deactivating group and is meta-directing. Understanding these electronic effects is paramount for devising an efficient synthetic strategy. This guide will explore the common synthetic pathways, detailing the reaction mechanisms and providing practical experimental procedures.

Synthetic Strategies and Mechanisms

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired yield and purity, and considerations for operational safety and environmental impact.

Direct Bromination of 2-Nitroaniline (B44862)

The most direct approach involves the electrophilic bromination of 2-nitroaniline. In this substrate, the powerful ortho, para-directing influence of the amino group overrides the meta-directing effect of the nitro group. Since the ortho position to the amino group is sterically hindered and already occupied by the nitro group, the incoming electrophile (bromonium ion, Br⁺) is directed to the para position.

Several brominating systems can be employed for this transformation, each with varying efficacy and safety profiles.

-

HBr/H₂O₂: This system generates bromine in situ. However, it can lead to the formation of mono- and polybrominated mixtures, resulting in poor regioselectivity.[1]

-

N-Bromosuccinimide (NBS): NBS is a common and convenient source of electrophilic bromine, often used under acidic conditions.[1]

-

Copper(II) Sulfate/Sodium Bromide/Sodium Persulfate: This catalytic system offers an efficient method for the monobromination of 2-nitroaniline with high regioselectivity.[2][3]

-

Potassium Bromide/Sulfuric Acid/Sodium Chlorate (B79027): This method provides an alternative route for the bromination reaction.[1]

Multi-step Synthesis from Aniline

An alternative and commonly employed laboratory-scale synthesis starts from aniline. This multi-step approach is necessary because direct bromination and nitration of aniline can lead to a mixture of products and oxidation.[4] The amino group is first protected by acetylation to control its activating effect.

The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. Bromination of acetanilide primarily yields the para-substituted product. Subsequent nitration introduces the nitro group at the position ortho to the acetamido group. Finally, hydrolysis of the amide linkage affords the desired this compound.[4]

Nitration of 4-Bromoaniline

A third synthetic route involves the nitration of 4-bromoaniline. In this case, the amino group directs the incoming nitro group to the ortho position, yielding this compound.

Experimental Protocols

The following are detailed methodologies for the key synthetic routes.

Protocol 1: Direct Bromination of 2-Nitroaniline using KBr/H₂SO₄/NaClO₃[1]

-

Preparation of Potassium Bromide Solution: In a 5L four-neck flask, 4L of a 7.5% (w/w) potassium bromide solution is concentrated by distilling off 2L of water. 10g of activated carbon is added, the solution is decolorized and filtered. A coagulant is then added to obtain a 15% (w/w) potassium bromide solution.

-

Reaction Setup: To a 500mL four-neck flask, add 273.5g (0.52 mol) of the 15% potassium bromide solution.

-

Acidification: Slowly add 48.5g (0.485 mol) of 98% sulfuric acid while stirring for 30 minutes.

-

Addition of Substrate: Add 88g (0.481 mol) of 2-nitroaniline to the mixture and heat to 35°C.

-

Oxidation and Bromination: Slowly add a prepared 30% sodium chlorate solution (54g, 0.152 mol) dropwise, maintaining the temperature for 30 minutes.

-

Reaction Completion: Heat the mixture to 75°C and maintain for 2 hours.

-

Work-up: Cool the reaction to room temperature and filter the precipitate. Wash the filter cake with water until the pH is between 5 and 8.

-

Purification: Dry the product to obtain pale yellow this compound.

Protocol 2: Multi-step Synthesis from Aniline[4]

-

Acetylation of Aniline:

-

In a 25-mL Erlenmeyer flask, dissolve 465 mg (5 mmol) of aniline in 12 mL of water and 0.5 mL of concentrated hydrochloric acid.

-

Add 1.0 mL of acetic anhydride (B1165640) with mixing, followed immediately by a solution of 750 mg of sodium acetate (B1210297) trihydrate in 2 mL of water.

-

Cool the flask in an ice bath and stir until crystallization is complete.

-

Collect the solid acetanilide by Büchner filtration and wash with a small amount of ice water.

-

-

Bromination of Acetanilide:

-

The moist acetanilide is used directly in the next step.

-

-

Nitration of p-Bromoacetanilide:

-

Dissolve the p-bromoacetanilide in 6 mL of concentrated sulfuric acid in a test tube, with gentle heating if necessary.

-

Cool the solution in an ice bath and add a pre-cooled mixture of 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid dropwise every 10 seconds with stirring.

-

After the addition is complete, stir for another 15 minutes in the ice bath.

-

Pour the reaction mixture into 40 mL of ice water with mixing.

-

-

Hydrolysis of 4-Bromo-2-nitroacetanilide:

-

Place the moist 4-bromo-2-nitroacetanilide in a test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid.

-

Add boiling chips and gently reflux the mixture for 10 minutes.

-

Pour the reaction mixture into a mixture of 30 mL of ice water and 5 mL of concentrated ammonium (B1175870) hydroxide. Ensure the mixture is basic.

-

Collect the solid this compound by filtration.

-

Data Presentation

The following table summarizes key quantitative data for different synthetic approaches to this compound.

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| Direct Bromination | 2-Nitroaniline | KBr, H₂SO₄, NaClO₃ | 35°C to 75°C | Not specified | 110-113 | [1] |

| Direct Bromination | 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 7°C to 25°C | 95% | Not specified | [2] |

| Multi-step Synthesis | Aniline | Acetic anhydride, Br₂, HNO₃/H₂SO₄, HCl | Multi-step, various temperatures | "Reasonable" | Not specified | [4] |

| Nitration of 4-Bromoaniline | 4-Bromoaniline | Acetic anhydride, Nitric acid | 15-20°C, then reflux with HCl | 57% | 109 | [5] |

Conclusion

The synthesis of this compound can be effectively achieved through several electrophilic aromatic substitution strategies. The direct bromination of 2-nitroaniline, particularly using a copper-catalyzed system, offers a high-yield, one-step process. The multi-step synthesis from aniline, while longer, is a classic and instructive laboratory procedure that demonstrates the principles of protecting groups and directing effects in electrophilic aromatic substitution. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, purity, and available resources. This guide provides the foundational knowledge and practical protocols to aid in the successful synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 4-Bromo-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-nitroaniline, a key intermediate in various synthetic applications, including the development of pharmaceutical compounds and dyes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅BrN₂O₂ with a molecular weight of 217.02 g/mol .[1] The compound typically appears as a yellow to light brown crystalline solid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.42 | (br s) | 2H | NH₂ |

| Aromatic Protons | (m) | 3H | Ar-H |

Note: Specific chemical shifts and coupling constants for the aromatic protons were not detailed in the available search results. A multiplet is expected in the aromatic region (typically 6.5-8.0 ppm for aromatic compounds) due to the substitution pattern.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the aromatic ring. Aromatic carbons typically resonate in the 120-170 ppm range.[4]

| Chemical Shift (δ) ppm | Assignment |

| (Not explicitly available) | C-NH₂ |

| (Not explicitly available) | C-NO₂ |

| (Not explicitly available) | C-Br |

| (Not explicitly available) | C-H |

| (Not explicitly available) | C-H |

| (Not explicitly available) | C-H |

Note: While a ¹³C NMR spectrum is available, specific chemical shift values were not found in the provided search results.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3472 | (Not specified) | N-H stretching (NH₂) |

| 3093 | (Not specified) | Aromatic C-H stretching |

Note: This data is based on a characterization study of this compound crystals.[7]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 216 | Base Peak | [M]⁺ (Molecular ion with ⁷⁹Br) |

| 218 | High | [M+2]⁺ (Molecular ion with ⁸¹Br) |

| 170 | High | [M-NO₂]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.[6][8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[9]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[9]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[9]

-

Cap the NMR tube securely.[9]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field for homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For aromatic compounds, the spectral window for ¹H NMR is typically set to encompass the 0-12 ppm range, and for ¹³C NMR, the 0-200 ppm range.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10][11]

-

Transfer a portion of the mixture into a pellet press.

-

Apply high pressure to form a thin, transparent or translucent KBr pellet.[11]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Impact Ionization - EI)

Sample Introduction and Ionization:

-

A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized by heating in a vacuum.[12]

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[12]

Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field.[12]

-

The ions then travel through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[12]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.[12]

Visualizations

Caption: Spectroscopic analysis workflow.

References

- 1. This compound | CAS#:875-51-4 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ripublication.com [ripublication.com]

- 8. This compound(875-51-4) MS [m.chemicalbook.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. webassign.net [webassign.net]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility of 4-Bromo-2-nitroaniline in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-nitroaniline in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document presents a qualitative summary based on available information and offers a representative, illustrative dataset modeled on a structurally similar compound. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, alongside a visual representation of the experimental workflow.

Introduction

This compound is a halogenated aromatic amine with the chemical formula C₆H₅BrN₂O₂. It is a yellow to light brown crystalline solid at room temperature.[1] Understanding its solubility in different organic solvents is crucial for a variety of applications, including synthesis, purification, recrystallization, and formulation development in the pharmaceutical and chemical industries. The solubility of a compound is influenced by its molecular structure, the properties of the solvent, and external factors such as temperature and pressure.

Qualitative Solubility Profile

General observations indicate that this compound has limited solubility in water but is more readily soluble in common organic solvents.[1] Solvents in which it is known to dissolve include ethanol, acetone, methanol, chloroform, and dimethylformamide.[1] One source indicates a water solubility of 0.39 g/L at 25°C, although the primary source for this data is not specified.[1]

The solubility in polar organic solvents is attributed to the potential for dipole-dipole interactions and hydrogen bonding with the nitro and amino functional groups of the molecule.

Quantitative Solubility Data (Illustrative)

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents and temperatures has not been extensively published. However, to provide a practical framework for researchers, the following table presents an illustrative set of solubility data.

Disclaimer: The following data is a hypothetical representation modeled on the experimentally determined solubility of a structurally analogous compound, 4-methyl-2-nitroaniline. This table is intended for illustrative purposes to demonstrate how solubility data is typically presented and should not be considered as experimentally verified data for this compound.

| Solvent | Temperature (K) | Mole Fraction (x₁) | Mass Fraction (w₁) | Solubility ( g/100g of Solvent) |

| Methanol | 278.15 | 0.0150 | 0.0957 | 10.58 |

| 288.15 | 0.0225 | 0.1378 | 15.98 | |

| 298.15 | 0.0330 | 0.1925 | 23.84 | |

| 308.15 | 0.0475 | 0.2618 | 35.46 | |

| 318.15 | 0.0670 | 0.3475 | 53.26 | |

| Ethanol | 278.15 | 0.0180 | 0.0789 | 8.57 |

| 288.15 | 0.0275 | 0.1165 | 13.19 | |

| 298.15 | 0.0410 | 0.1669 | 20.03 | |

| 308.15 | 0.0595 | 0.2315 | 30.12 | |

| 318.15 | 0.0845 | 0.3098 | 44.89 | |

| Acetone | 278.15 | 0.1250 | 0.3345 | 50.26 |

| 288.15 | 0.1680 | 0.4123 | 70.15 | |

| 298.15 | 0.2200 | 0.4921 | 96.90 | |

| 308.15 | 0.2825 | 0.5723 | 133.80 | |

| 318.15 | 0.3550 | 0.6502 | 185.87 | |

| Ethyl Acetate | 278.15 | 0.0950 | 0.2075 | 26.18 |

| 288.15 | 0.1300 | 0.2718 | 37.32 | |

| 298.15 | 0.1750 | 0.3456 | 52.81 | |

| 308.15 | 0.2300 | 0.4258 | 74.15 | |

| 318.15 | 0.2950 | 0.5089 | 103.62 | |

| Acetonitrile | 278.15 | 0.0450 | 0.1987 | 24.79 |

| 288.15 | 0.0620 | 0.2598 | 35.09 | |

| 298.15 | 0.0840 | 0.3298 | 49.21 | |

| 308.15 | 0.1120 | 0.4056 | 68.28 | |

| 318.15 | 0.1480 | 0.4899 | 96.04 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method followed by gravimetric analysis.

4.1. Materials and Apparatus

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Syringes with filters (0.45 µm)

-

Oven

4.2. Experimental Procedure

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature for the experiment. The temperature of the solvent is monitored using the calibrated digital thermometer.

-

Sample Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The resulting suspension is continuously stirred at a constant temperature for a sufficient time to ensure solid-liquid equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time (typically several hours).

-

Sample Withdrawal: After equilibration, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed container. The total mass of the sample (solution) is recorded. The container is then placed in an oven at a suitable temperature to evaporate the solvent completely. After the solvent has evaporated, the container with the solid residue is cooled to room temperature in a desiccator and weighed. This process is repeated until a constant mass is achieved.

-

Data Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are determined by subtraction. The mole fraction, mass fraction, and solubility in g/100g of solvent can then be calculated.

-

Temperature Variation: The procedure is repeated at different temperatures to determine the temperature dependence of the solubility.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data remains scarce in the literature, the provided qualitative description, illustrative data table, and detailed experimental protocol offer a valuable resource for researchers and professionals in the field. The outlined experimental workflow provides a clear and structured approach for the in-house determination of the precise solubility data required for various chemical and pharmaceutical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromo-2-nitroaniline, an important intermediate in organic synthesis. This document outlines the key physical constants, detailed experimental protocols for their determination, and a logical workflow for the synthesis and characterization of this compound.

Core Physicochemical Data

The melting and boiling points are critical physical properties that indicate the purity of a substance and are essential for its handling and application in further chemical reactions. The data for this compound are summarized below.

| Property | Value |

| Melting Point | 110-113 °C |

| Boiling Point | 308.7 °C at 760 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle. The dry, powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup (Thiele Tube Method):

-

The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached capillary tube are immersed in the heating oil within the Thiele tube, ensuring the open end of the capillary is above the oil level.

-

-

Heating and Observation:

-

The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

The temperature is raised at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid to be tested is placed in the small test tube. In the case of this compound, the solid would first need to be melted.

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

-

The test tube is attached to a thermometer, with the sample level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing a heating oil.

-

-

Heating and Observation:

-

The Thiele tube is heated, and as the temperature of the sample rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at that atmospheric pressure.

-

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization.

Caption: Workflow for the synthesis and characterization of this compound.

4-Bromo-2-nitroaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Bromo-2-nitroaniline, a key chemical intermediate in various industrial and research applications. This document details its fundamental properties, synthesis protocols, and core applications, presenting the information in a clear and accessible format for technical professionals.

Core Properties of this compound

This compound is a yellow crystalline solid.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an amino group, makes it a versatile precursor in organic synthesis.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][3][4][5] |

| Molecular Weight | 217.02 g/mol | [1][3][4][5][6] |

| CAS Number | 875-51-4 | [1][3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | 308.7 °C at 760 mmHg | [1] |

| Density | 1.812 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, most commonly starting from either aniline (B41778) or 2-nitroaniline (B44862). Direct bromination and nitration of aniline is challenging due to the high reactivity of the aniline ring, which often leads to poly-substituted products.[7] A more controlled, multi-step synthesis starting from aniline is therefore a common approach. This involves the protection of the amino group via acetylation, followed by bromination, nitration, and subsequent deprotection.

An alternative and efficient method is the direct bromination of 2-nitroaniline.

Experimental Protocol: Synthesis from 2-Nitroaniline

This protocol details a laboratory-scale synthesis of this compound from 2-nitroaniline.

Materials:

-

2-nitroaniline

-

Potassium bromide (KBr) solution (15%)

-

Sulfuric acid (H₂SO₄, 98%)

-

Sodium chlorate (B79027) (NaClO₃) solution (30%)

-

Deionized water

-

500 mL four-neck flask

-

Stirrer

-

Heating mantle

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

pH indicator paper

Procedure:

-

To a 500 mL four-neck flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.

-

While stirring, slowly add 48.5 g (0.485 mol) of 98% sulfuric acid. Continue stirring for 30 minutes.

-

Add 88 g (0.481 mol) of 2-nitroaniline to the mixture and heat to 35°C.

-

Slowly add a prepared 30% sodium chlorate solution (54 g, 0.152 mol) dropwise to the flask.

-

Maintain the reaction temperature at 35°C for 30 minutes after the addition is complete.

-

Increase the temperature to 75°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate using a Büchner funnel.

-

Wash the filter cake with water until the pH of the filtrate is between 5 and 8.

-

Dry the pale yellow solid to obtain this compound.[1]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its functional groups allow for a range of chemical transformations, making it a valuable building block in several fields:

-

Dye and Pigment Industry: It is a key precursor in the manufacturing of azo dyes and other colorants. The nitroaniline structure contributes to the chromophoric properties, leading to vibrant and stable colors for textiles, inks, and coatings.

-

Pharmaceutical Synthesis: This compound is utilized as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reactive sites on the molecule allow for the construction of more complex molecular architectures necessary for drug development.

Synthesis Workflow Diagram

The following diagram illustrates the multi-step synthesis of this compound starting from aniline.

Caption: Multi-step synthesis of this compound from aniline.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 875-51-4 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. brainly.com [brainly.com]

- 7. This compound: A multistep synthesis - ProQuest [proquest.com]

A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and prevalent synthetic methodologies for 4-bromo-2-nitroaniline, a significant intermediate in the production of dyes and various organic compounds. This document provides a comparative analysis of different synthetic pathways, detailed experimental protocols, and quantitative data to assist researchers in selecting and optimizing a suitable synthesis for their specific applications.

Introduction

This compound (CAS 875-51-4) is a yellow crystalline solid with the molecular formula C₆H₅BrN₂O₂.[1][2][3] Its molecular structure, featuring an aniline (B41778) ring substituted with both a bromine atom and a nitro group, makes it a versatile precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the halogen functionality, combined with the electron-donating amino group, create a unique electronic profile that is leveraged in the synthesis of more complex molecules.[4] Historically, its preparation has been approached from several different starting materials, primarily through electrophilic aromatic substitution reactions. The choice of synthetic route often depends on factors such as the availability of precursors, desired purity, scalability, and safety considerations.[4]

Core Synthetic Strategies

The synthesis of this compound has historically been achieved through two principal strategies: the bromination of 2-nitroaniline (B44862) and the nitration of 4-bromoaniline (B143363). A multi-step synthesis starting from aniline is also a well-documented approach that offers a high degree of control over regioselectivity.

Bromination of 2-Nitroaniline

Direct bromination of 2-nitroaniline is a straightforward approach. However, conventional methods using elemental bromine can be hazardous and may lead to the formation of polybrominated byproducts due to the activating effect of the amino group.[1][4] Alternative brominating agents have been explored to improve selectivity and safety.

One documented method utilizes an in-situ generation of bromine from potassium bromide and sodium chlorate (B79027) in an acidic medium. This approach offers a more controlled reaction environment.

Nitration of 4-Bromoaniline

The nitration of 4-bromoaniline is another primary route. To control the regioselectivity and prevent oxidation of the amino group, a protection strategy is often employed. This involves the acetylation of the amino group to form 4-bromoacetanilide, followed by nitration and subsequent hydrolysis of the acetamide (B32628) to yield the desired product.[4][5][6] This multi-step process, while longer, generally provides a cleaner product with higher yields of the target isomer.

Multi-step Synthesis from Aniline

A comprehensive synthesis starting from aniline provides a clear illustration of electrophilic aromatic substitution principles. This pathway involves:

-

Acetylation: Protection of the amino group of aniline to form acetanilide (B955).

-

Bromination: Introduction of the bromine atom at the para position to yield p-bromoacetanilide.

-

Nitration: Introduction of the nitro group at the ortho position to the acetamido group, forming 4-bromo-2-nitroacetanilide.

-

Hydrolysis: Deprotection of the amino group to afford the final product, this compound.[6]

This route is particularly valuable in academic settings for its demonstration of protecting group strategies and the directing effects of substituents in aromatic chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic methods.

| Synthesis Route | Starting Material | Key Reagents | Yield | Melting Point (°C) | Citation(s) |

| Bromination of 2-Nitroaniline | 2-Nitroaniline | KBr, NaClO₃, H₂SO₄ | N/A | N/A | [1] |

| Nitration of 4-Bromoaniline (via 4-bromoacetanilide) | 4-Bromoaniline | Acetic anhydride (B1165640), Nitric acid, Sulfuric acid, HCl | 57% | 109 | [5] |

| Multi-step Synthesis from Aniline (Hydrolysis Step) | 4-Bromo-2-nitroacetanilide | HCl, H₂O | 57% | 109 | [5][6] |

| Acylation of this compound | This compound | Acetic anhydride, Acetic acid | 99.1% | N/A | [7] |

Note: Yields can vary significantly based on reaction scale and optimization of conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Nitroaniline

This protocol is adapted from a method utilizing potassium bromide and sodium chlorate.[1]

Materials:

-

2-Nitroaniline (88g, 0.481 mol)

-

15% Potassium bromide solution (273.5g, 0.52 mol)

-

98% Sulfuric acid (48.5g, 0.485 mol)

-

30% Sodium chlorate solution (54g, 0.152 mol)

-

Water

Procedure:

-

In a 500mL four-neck flask, add the 15% potassium bromide solution.

-

Slowly add 98% sulfuric acid while stirring. Continue stirring for 30 minutes.

-

Add 2-nitroaniline to the mixture and heat to 35°C.

-

Slowly add the 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.

-

Heat the reaction mixture to 75°C and maintain for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the precipitate and wash the filter cake with water until the pH is between 5 and 8.

-

Dry the product to obtain pale yellow this compound.

Protocol 2: Multi-step Synthesis of this compound from Aniline

This comprehensive protocol is based on a well-established laboratory procedure.[6]

Step 1: Acetylation of Aniline to Acetanilide

-